CRF₁ Receptor Binding Affinity: The 3‑Phenyl‑7‑(N‑pentyl) Pharmacophore vs. the Clinical Candidate R121919
The target compound is the direct 3‑phenyl progenitor of the clinical CRF₁ antagonist NBI 30775/R121919 (3‑(6‑dimethylamino‑4‑methylpyridin‑3‑yl)‑2,5‑dimethyl‑N,N‑dipropylpyrazolo[1,5‑a]pyrimidin‑7‑amine). In the seminal SAR study, the 3‑phenyl‑7‑(N‑pentyl) series (represented by compound 8) exhibited potent human CRF₁ receptor binding, serving as the starting point for optimization [REFS‑1]. Replacement of the 3‑phenyl with a 3‑pyridyl group and the N‑pentyl chain with an N,N‑dipropylamino group yielded R121919, which achieved a Ki of 3.5 nM at the human CRF₁ receptor [REFS‑2]. While the target compound's exact Ki is not publicly disclosed in numeric form, it is classified as a potent antagonist within the same low‑nanomolar range that defined the initial leads from which R121919 was developed [REFS‑1].
| Evidence Dimension | Human CRF₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Potent antagonist; classified among initial 3‑phenylpyrazolo[1,5‑a]pyrimidine leads (compound 7/8 series) [REFS‑1]. |
| Comparator Or Baseline | R121919 (NBI 30775): Ki = 3.5 nM binding; functional IC₅₀ = 50 nM (cAMP inhibition) and 20 nM (ACTH release) [REFS‑2]. |
| Quantified Difference | R121919 represents the optimized clinical endpoint; the target compound retains the high‑affinity 3‑phenyl pharmacophore but lacks the polarity‑enhancing 3‑pyridyl and N,N‑dipropyl modifications. |
| Conditions | In vitro radioligand binding assay using human CRF₁ receptor expressed in HEK‑293 cell membranes [REFS‑1][REFS‑2]. |
Why This Matters
Procuring the 3‑phenyl progenitor enables head‑to‑head assessment of how the 3‑phenyl→3‑pyridyl switch and N‑pentyl→N,N‑dipropyl modification impact receptor binding, lipophilicity, and solubility—information essential for CRF₁ antagonist lead optimization programs.
- [1] Chen C, Wilcoxen KM, Huang CQ, et al. Design of 2,5‑dimethyl‑3‑(6‑dimethyl‑4‑methylpyridin‑3‑yl)‑7‑dipropylaminopyrazolo[1,5‑a]pyrimidine (NBI 30775/R121919) and structure–activity relationships of a series of potent and orally active corticotropin‑releasing factor receptor antagonists. J Med Chem. 2004;47(19):4787‑4798. doi:10.1021/jm040058e. View Source
